molecular formula C20H18F2N2O4 B6661796 3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid

3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid

Cat. No.: B6661796
M. Wt: 388.4 g/mol
InChI Key: QIGKKPPWURUXSG-UHFFFAOYSA-N
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Description

3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid is a fluorinated organic compound characterized by its complex structure, which includes multiple functional groups such as fluoro, carboxylic acid, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to start with 4-fluorobenzoyl chloride, which is reacted with piperidine-3-carboxylic acid to form the corresponding amide. Subsequent fluorination and carboxylation steps are then employed to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized under specific conditions.

  • Reduction: : The amide group can be reduced to an amine.

  • Substitution: : The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reducing the amide group.

  • Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carbon dioxide (CO₂) or other oxidized derivatives.

  • Reduction: : Formation of 3-fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzylamine.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties.

Biology

In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging techniques to visualize cellular processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with improved performance and functionality.

Mechanism of Action

The mechanism by which 3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid

  • 3-Fluoro-4-[[1-(3-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid

  • 3-Fluoro-4-[[1-(2-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid

Uniqueness

The uniqueness of 3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid lies in its specific arrangement of fluorine atoms and functional groups, which can influence its reactivity and interactions with biological targets. This arrangement may provide distinct advantages in certain applications compared to similar compounds.

Properties

IUPAC Name

3-fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4/c21-15-6-3-12(4-7-15)19(26)24-9-1-2-14(11-24)18(25)23-17-8-5-13(20(27)28)10-16(17)22/h3-8,10,14H,1-2,9,11H2,(H,23,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGKKPPWURUXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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